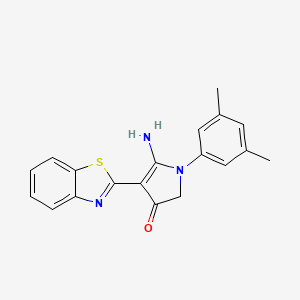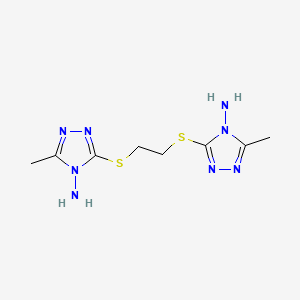
5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a central ethane-1,2-diyl group flanked by sulfanediyl linkages, which are further connected to 3-methyl-4H-1,2,4-triazol-4-amine moieties. The presence of sulfur and nitrogen atoms in its structure makes it an interesting candidate for coordination chemistry and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine) typically involves the following steps:
Formation of the Ethane-1,2-diyl Core: The ethane-1,2-diyl core can be synthesized through the reaction of ethylene glycol with a suitable sulfonating agent under controlled conditions.
Introduction of Sulfanediyl Linkages: The ethane-1,2-diyl core is then reacted with a thiol compound to introduce the sulfanediyl linkages.
Attachment of 3-methyl-4H-1,2,4-triazol-4-amine Moieties: Finally, the sulfanediyl-linked intermediate is reacted with 3-methyl-4H-1,2,4-triazol-4-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the sulfanediyl linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole rings or the sulfanediyl linkages.
Substitution: The triazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole rings or reduced sulfanediyl linkages.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine) involves its interaction with molecular targets through coordination with metal ions or binding to specific biological receptors. The sulfur and nitrogen atoms in its structure play a crucial role in these interactions, facilitating the formation of stable complexes or modulating biological pathways.
類似化合物との比較
Similar Compounds
- 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(1-phenyl-4H-1,2,4-triazol-4-amine)
- 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-phenyl-4H-1,2,4-triazol-4-amine)
- 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(1-methyl-4H-1,2,4-triazol-4-amine)
Uniqueness
5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): is unique due to its specific substitution pattern on the triazole rings and the presence of sulfanediyl linkages. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
3-[2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-5-methyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N8S2/c1-5-11-13-7(15(5)9)17-3-4-18-8-14-12-6(2)16(8)10/h3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHCZHURUNFZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCCSC2=NN=C(N2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(6-Bromoquinazolin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7744069.png)
![Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate](/img/structure/B7744077.png)
![3-{[6,8-Dichloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B7744083.png)
![3-{[6,8-Dichloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}-4-methylbenzoic acid](/img/structure/B7744087.png)
![Ethyl 6,8-dichloro-4-[(3-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B7744096.png)
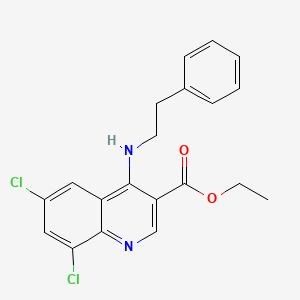
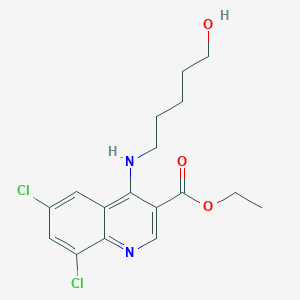
![3-Ethyl 6-methyl 4-[(5-hydroxypentyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B7744109.png)
![2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetonitrile](/img/structure/B7744127.png)
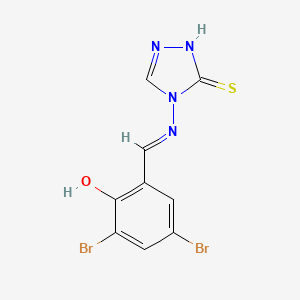
![2-methoxy-6-nitro-4-[(E)-N-(3-sulfanyl-4H-1,2,4-triazol-4-yl)carboximidoyl]phenol](/img/structure/B7744133.png)
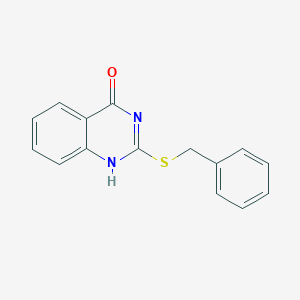
![4,6-Dimethyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7744160.png)
